molecular formula C19H19FN4O2 B2680326 (E)-1-(2-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 899728-45-1

(E)-1-(2-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2680326
CAS No.: 899728-45-1
M. Wt: 354.385
InChI Key: HOFSBRCNQXRSQB-HAVVHWLPSA-N
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Description

(E)-1-(2-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C19H19FN4O2 and its molecular weight is 354.385. The purity is usually 95%.
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Biological Activity

(E)-1-(2-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is an organic compound that has gained attention in medicinal chemistry due to its structural complexity and potential therapeutic applications. It belongs to the class of ureas and quinazolinones, which are known for their diverse biological activities.

Chemical Structure

The molecular formula of this compound is C19H19FN4O2C_{19}H_{19}FN_{4}O_{2}, with a molecular weight of approximately 354.39 g/mol. The presence of a fluorine atom enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

PropertyValue
Molecular FormulaC19H19FN4O2
Molecular Weight354.39 g/mol
IUPAC NameThis compound
CAS Number899728-45-1

Anticancer Properties

Research indicates that compounds containing the urea moiety exhibit significant anticancer activity. For instance, similar urea derivatives have been shown to inhibit various cancer cell lines, including breast and prostate cancers. The mechanism of action often involves the inhibition of protein-tyrosine phosphatases (PTPs), which are crucial in cell signaling pathways that regulate cell growth and differentiation .

Antimicrobial Activity

The quinazolinone structure is associated with antimicrobial properties. Studies have demonstrated that derivatives with similar structures can exhibit activity against both Gram-positive and Gram-negative bacteria. The incorporation of fluorine atoms may enhance these effects by improving the compound's interaction with bacterial membranes.

Enzyme Inhibition

The biological activity of this compound may also involve enzyme inhibition mechanisms. For example, the urea functionality has been shown to participate in critical hydrogen bonding interactions with active sites of enzymes such as kinases .

Case Studies

  • Antitumor Activity : A study evaluated the effect of similar quinazolinone derivatives on various human cancer cell lines (HT29, MCF7). The results indicated that compounds with a urea bridge had IC50 values ranging from 31 to 390 μM, demonstrating significant antiproliferative activity .
  • Antimicrobial Studies : Another investigation focused on urea derivatives' activity against different bacterial strains. Compounds similar to this compound showed promising results against resistant strains, suggesting potential for further development .

Properties

CAS No.

899728-45-1

Molecular Formula

C19H19FN4O2

Molecular Weight

354.385

IUPAC Name

1-(2-fluorophenyl)-3-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C19H19FN4O2/c1-12(2)11-24-17(13-7-3-5-9-15(13)22-19(24)26)23-18(25)21-16-10-6-4-8-14(16)20/h3-10,12H,11H2,1-2H3,(H2,21,23,25)

InChI Key

HOFSBRCNQXRSQB-HAVVHWLPSA-N

SMILES

CC(C)CN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3F

solubility

not available

Origin of Product

United States

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